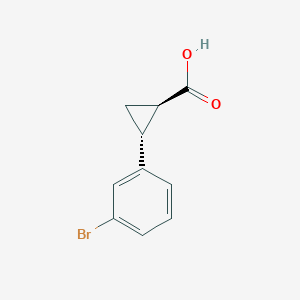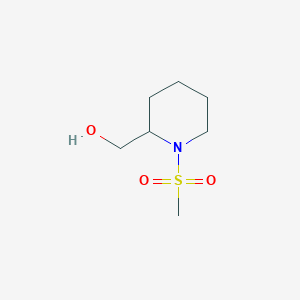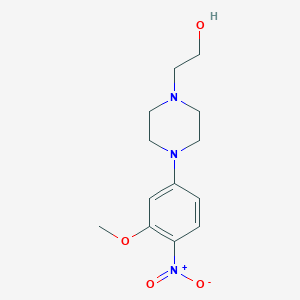
4-(4-氯苯基)吡啶-3-胺
描述
科学研究应用
镇痛和抗惊厥应用
-
镇痛活性:研究表明,含有 4-(4-氯苯基)吡啶-3-胺的化合物表现出显着的镇痛活性。例如,一项研究发现,此类化合物在小鼠中产生有效的抗伤害感受活性,表明其作为具有减少副作用的新型阿片类镇痛药的潜力 (Vekariya 等,2020)。另一项研究强调了 3-羟基吡啶-4-酮的新衍生物的镇痛作用,表明这些化合物在疼痛管理中的效力 (Hajhashemi 等,2012)。
-
抗惊厥特性:某些衍生物已被合成并评估其抗惊厥活性。这些化合物在癫痫动物模型中显示出有希望的结果,表明它们在控制惊厥性疾病方面的潜力 (Kamiński 等,2015)。
神经药理学应用
-
抗精神病特性:一些 4-(4-氯苯基)吡啶-3-胺的衍生物已被评估其抗精神病特性。例如,FAUC 213,一种在多巴胺 D4 受体亚型上高度选择性的拮抗剂,已在精神分裂症的行为和神经化学模型中表现出非典型抗精神病特征 (Boeckler 等,2004)。
-
记忆形成和回忆:酪氨酸激酶 Src 家族的一个特异性抑制剂,涉及 4-(4-氯苯基)吡啶-3-胺,已显示直接参与记忆形成和回忆。这表明这些化合物在认知过程和神经系统疾病中具有潜在作用 (Bevilaqua 等,2003)。
心血管和代谢应用
-
强心活性:某些 4-(4-氯苯基)吡啶-3-胺的类似物已被评估其强心活性,显示出作为充血性心力衰竭 (CHF) 正性肌力药的潜力,而抗心律失常的可能性较小 (Bekhit & Baraka,2005)。
-
PPARα 激动剂:新型环胺取代的苯甲酸衍生物,包括 4-(4-氯苯基)吡啶-3-胺,已被合成并评估为有效且亚型选择性高的 PPARα 激动剂。这些化合物显示出降低甘油三酯的潜力,表明它们在管理血脂异常和相关代谢疾病方面的效用 (Nomura 等,2012)。
未来方向
属性
IUPAC Name |
4-(4-chlorophenyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-9-3-1-8(2-4-9)10-5-6-14-7-11(10)13/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBWEEWSHRWYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Prop-2-yn-1-yloxy)phenyl]methanol](/img/structure/B3131089.png)
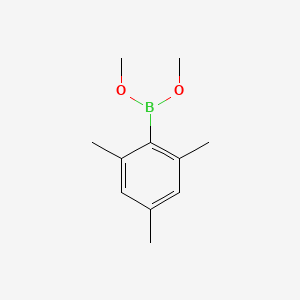

![N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide](/img/structure/B3131106.png)
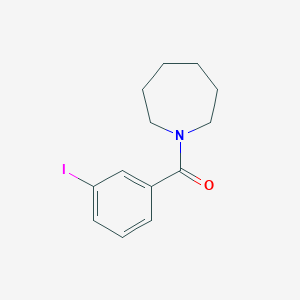
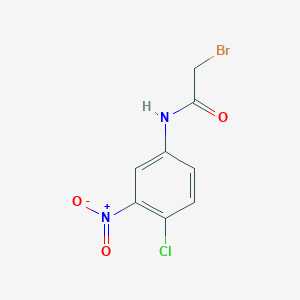
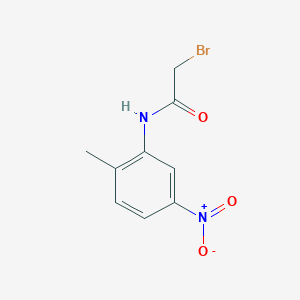
![N-[3-(Acetylamino)phenyl]-2-bromoacetamide](/img/structure/B3131127.png)
